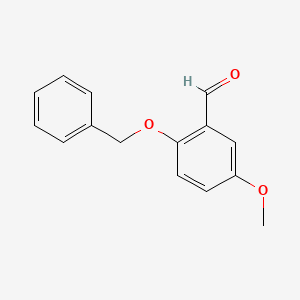

2-Benzyloxy-5-methoxy-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZNOASMPBTKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358142 | |

| Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56979-57-8 | |

| Record name | 5-Methoxy-2-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56979-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 2-Hydroxy-5-methoxy-benzaldehyde Synthesis via Reimer-Tiemann Reaction

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde, an isomer of vanillin, through the Reimer-Tiemann reaction.[1] This ortho-formylation of 4-methoxyphenol is a cornerstone reaction in organic synthesis, yielding a valuable intermediate for the pharmaceutical, fragrance, and dye industries.[2] This document will cover the underlying mechanism, a detailed experimental protocol, purification and characterization techniques, and key optimization strategies to maximize yield and purity. It is intended for researchers, chemists, and professionals in drug development who require a comprehensive and practical understanding of this classic transformation.

Introduction: The Significance of 2-Hydroxy-5-methoxy-benzaldehyde

2-Hydroxy-5-methoxy-benzaldehyde, also known as 5-methoxysalicylaldehyde, is a key aromatic aldehyde.[3] Unlike its well-known isomer vanillin, its utility lies not in flavor, but as a versatile precursor for more complex molecules. It serves as a critical building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty dyes.[2] The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, offers a direct and effective method for the ortho-formylation of phenols to produce such hydroxybenzaldehydes.[4][5] This guide focuses on the application of this reaction to 4-methoxyphenol, a readily available starting material.

The Reimer-Tiemann Reaction: A Mechanistic Deep Dive

The Reimer-Tiemann reaction is a classic example of an electrophilic aromatic substitution.[2][6] The process involves the formylation of a phenol at the ortho position relative to the hydroxyl group.[2] The key to this transformation is the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂).

The mechanism can be dissected into three primary stages:

-

Generation of Dichlorocarbene: The reaction commences with the deprotonation of chloroform by a strong base, typically an aqueous hydroxide solution (e.g., NaOH or KOH), to form a trichloromethyl carbanion.[4][6][7] This carbanion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the neutral, yet highly electron-deficient, dichlorocarbene.[4][6][7][8]

-

Electrophilic Attack on the Phenoxide: Concurrently, the strong base deprotonates the phenolic hydroxyl group of 4-methoxyphenol, forming the corresponding phenoxide ion.[4][7] This step is crucial as the negative charge of the phenoxide is delocalized into the benzene ring, dramatically increasing its nucleophilicity and making it susceptible to attack by the electrophilic dichlorocarbene.[4][7] The electron-deficient carbene is strongly attracted to the electron-rich phenoxide, leading to a nucleophilic attack that preferentially occurs at the ortho position to form a dichloromethyl-substituted intermediate.[4][7][9]

-

Hydrolysis to the Aldehyde: The final stage involves the basic hydrolysis of the dichloromethyl group. The intermediate undergoes reaction with hydroxide ions, ultimately leading to the formation of the aldehyde group after an acidic workup.[4][7] This step regenerates the aromaticity of the ring and yields the final product, 2-Hydroxy-5-methoxy-benzaldehyde.

Caption: Figure 1: Reimer-Tiemann Reaction Mechanism.

Experimental Protocol: Synthesis from 4-Methoxyphenol

This section provides a detailed, field-proven methodology for the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Reagent | Starting material. |

| Sodium Hydroxide | NaOH | 40.00 | ACS | Strong base. |

| Chloroform | CHCl₃ | 119.38 | Stabilized | Carbene precursor. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS | Extraction solvent. |

| Hydrochloric Acid | HCl | 36.46 | Concentrated | For acidification. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ACS | Drying agent. |

| Deionized Water | H₂O | 18.02 | --- | Solvent. |

Equipment

-

Three-neck round-bottom flask (2L)

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 2L three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 320g (8 mol) of sodium hydroxide in 400ml of hot deionized water.[10][11] To this hot solution, add 125g (1 mol) of 4-methoxyphenol.[10][11] The heat helps dissolve the phenol.[10][11]

-

Initiation: Heat the mixture to approximately 70°C using a heating mantle while stirring vigorously.[10]

-

Chloroform Addition: Once the temperature is stable, add 160ml (2 mol) of chloroform dropwise via the dropping funnel over a period of 4 hours.[10] Maintain the temperature at 70°C. The reaction is exothermic, so careful monitoring and control are essential to prevent thermal runaway.[2][9][12] The solution will darken, and a precipitate of the sodium salt of the product may form.[10]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 70°C for an additional hour to ensure the reaction goes to completion.[10]

-

Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a larger flask (e.g., 5L) and carefully acidify with concentrated hydrochloric acid or sulfuric acid until the pH is acidic.[10][11] This step protonates the phenoxide and liberates the product, which will separate as a dark, oily layer.[10][11]

-

Work-up and Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic extracts.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product will be a dark oil or solid.[13]

Caption: Figure 2: Experimental Workflow.

Safety Precautions

-

Chloroform: Chloroform is a suspected carcinogen and is toxic. Handle it exclusively in a well-ventilated fume hood.

-

Sodium Hydroxide: NaOH is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Exothermic Reaction: The reaction can be highly exothermic.[2][9][12] Ensure adequate cooling capacity is available and add chloroform slowly to maintain control.

Purification and Characterization

The crude product obtained is often dark and contains tars and unreacted starting materials.[14] Purification is essential to obtain high-purity 2-Hydroxy-5-methoxy-benzaldehyde.

Purification Techniques

-

Steam Distillation: This is a highly effective method for separating the volatile product from non-volatile tars and inorganic salts.[10][11] The product co-distills with water and can be collected as a yellow oil in the distillate.[10]

-

Vacuum Distillation: For further purification, the oil obtained from steam distillation or extraction can be distilled under reduced pressure.

-

Column Chromatography: For achieving the highest purity, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be employed.

Characterization

The identity and purity of the final product should be confirmed using modern analytical techniques.

| Technique | Expected Results for 2-Hydroxy-5-methoxy-benzaldehyde |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8 ppm), phenolic proton (~11.0 ppm, broad), aromatic protons, and the methoxy group protons (~3.8 ppm). |

| ¹³C NMR | Peaks for the carbonyl carbon (~190 ppm), aromatic carbons (including those attached to -OH, -CHO, and -OCH₃), and the methoxy carbon (~55-56 ppm).[15][16] |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch (broad, ~3200 cm⁻¹), C=O stretch of the aldehyde (~1650 cm⁻¹), and C-O stretches. |

| Melting Point | 4 °C (literature value).[1] |

| Appearance | Yellow to yellow-green liquid or low-melting solid.[1][14] |

Optimization and Troubleshooting

The Reimer-Tiemann reaction is notorious for moderate yields and the formation of byproducts.[5] Understanding the key parameters can lead to significant improvements.

Factors Affecting Yield and Selectivity

-

Base Concentration: The concentration of the alkali hydroxide solution should be between 10-40%.[8][17]

-

Temperature Control: Maintaining a steady temperature (around 60-70°C) is critical.[17] Higher temperatures can lead to the decomposition of chloroform and increased tar formation.

-

Stirring: Vigorous stirring is essential because the reaction is typically biphasic (aqueous NaOH and organic chloroform).[4][8][17] Inadequate mixing is a common cause of low yields.

-

Regioselectivity: While ortho-formylation is strongly favored, a small amount of the para-isomer (4-hydroxy-3-methoxybenzaldehyde) can form.[5][8] The ortho-product is generally the major product due to the coordination between the phenoxide oxygen and the incoming dichlorocarbene.[5][18]

Use of Phase-Transfer Catalysts

To overcome the challenges of the biphasic system, a phase-transfer catalyst (PTC) can be employed.[2][4][12] PTCs, such as quaternary ammonium salts or polyethylene glycols (PEG), facilitate the transfer of the hydroxide ion into the organic phase and the phenoxide ion towards the chloroform, enhancing the reaction rate and potentially improving yields.[19]

Conclusion

The Reimer-Tiemann reaction remains a highly relevant and practical method for the synthesis of 2-Hydroxy-5-methoxy-benzaldehyde from 4-methoxyphenol. While it presents challenges in terms of yield and reaction control, a thorough understanding of the mechanism and careful execution of the experimental protocol can lead to successful outcomes. By optimizing parameters such as temperature, mixing, and potentially employing phase-transfer catalysis, researchers can effectively produce this valuable chemical intermediate for a wide range of applications in science and industry.

References

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

-

Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]

-

YouTube. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

YouTube. (2024). Formylation of 4-methoxyphenol. Retrieved from [Link]

- Google Patents. (n.d.). US3652675A - 2-methoxy-5-hydroxybenzaldehyde.

-

CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

-

The Hive. (2001). Route to interesting aldehydes. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012). Formylation of para-methoxyphenol: failure due to diformylation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

Chemistry Stack Exchange. (2020). ortho/para-Selectivity in the Reimer-Tiemann Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. byjus.com [byjus.com]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Route to interesting aldehydes , Hive Chemistry Discourse [chemistry.mdma.ch]

- 11. sciencemadness.org [sciencemadness.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. rsc.org [rsc.org]

- 16. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 13C NMR [m.chemicalbook.com]

- 17. jk-sci.com [jk-sci.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. qks.cqu.edu.cn [qks.cqu.edu.cn]

A Spectroscopic Guide to 2-Hydroxy-5-methoxy-benzaldehyde: Unveiling Molecular Structure through NMR, IR, and MS Analysis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint of a Versatile Benzaldehyde

2-Hydroxy-5-methoxy-benzaldehyde, a substituted aromatic aldehyde, is a compound of significant interest in the synthesis of pharmaceuticals and other fine chemicals. As an isomer of the well-known vanillin, its distinct substitution pattern imparts unique chemical properties and reactivity. Accurate and unambiguous characterization of this molecule is paramount for its application in complex synthetic pathways and for quality control. This guide provides a comprehensive analysis of the spectroscopic data of 2-Hydroxy-5-methoxy-benzaldehyde, offering insights into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for scientists engaged in the characterization of substituted aromatic compounds.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Hydroxy-5-methoxy-benzaldehyde, including a phenolic hydroxyl group, a methoxy group, and an aldehyde functional group attached to a benzene ring, give rise to a unique spectroscopic fingerprint.[1] Understanding the interplay of these groups is key to interpreting the spectral data.

Caption: Chemical structure of 2-Hydroxy-5-methoxy-benzaldehyde.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring high-quality NMR spectra of 2-Hydroxy-5-methoxy-benzaldehyde is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for complete proton relaxation between pulses.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2-Hydroxy-5-methoxy-benzaldehyde in CDCl₃ exhibits distinct signals corresponding to the aldehydic, phenolic, aromatic, and methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.63 | Singlet | 1H | Phenolic proton (-OH) |

| ~9.84 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.15 | Doublet | 1H | Aromatic proton (H-6) |

| ~6.98 | Doublet of doublets | 1H | Aromatic proton (H-4) |

| ~6.92 | Doublet | 1H | Aromatic proton (H-3) |

| ~3.81 | Singlet | 3H | Methoxy protons (-OCH₃) |

Data sourced from ChemicalBook.[3]

Interpretation:

-

The downfield chemical shifts of the phenolic proton (~10.63 ppm) and the aldehydic proton (~9.84 ppm) are characteristic and are due to the deshielding effects of the electronegative oxygen atoms and the anisotropic effect of the carbonyl group, respectively.[4]

-

The aromatic protons appear in the range of 6.92-7.15 ppm. The specific splitting patterns (doublets and a doublet of doublets) arise from the coupling between adjacent protons on the benzene ring.

-

The methoxy protons give rise to a sharp singlet at approximately 3.81 ppm, integrating to three protons.

Caption: Schematic representation of ¹H NMR chemical shift assignments.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | Aldehydic carbon (C=O) |

| ~160 | C-OH |

| ~150 | C-OCH₃ |

| ~125-135 | Aromatic carbons |

| ~115-125 | Aromatic carbons |

| ~56 | Methoxy carbon (-OCH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The provided ranges are typical for such functional groups.[5]

Interpretation:

-

The aldehydic carbonyl carbon is highly deshielded and appears at a characteristic downfield shift of around 190-195 ppm.[6]

-

The aromatic carbons attached to the electron-donating hydroxyl and methoxy groups are shielded and appear at higher field compared to the other aromatic carbons.

-

The methoxy carbon signal is observed in the typical range of 55-60 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a liquid sample like 2-Hydroxy-5-methoxy-benzaldehyde, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which simplifies sample handling.[1]

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Characteristic IR Absorption Bands and Interpretation

The IR spectrum of 2-Hydroxy-5-methoxy-benzaldehyde will display characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-3000 | C-H stretch | Methoxy -CH₃ |

| 2700-2850 | C-H stretch | Aldehydic C-H |

| 1650-1700 | C=O stretch | Aldehydic C=O |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Aryl ether |

| 1000-1100 | C-O stretch | Methoxy C-O |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Interpretation:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the phenolic O-H stretching vibration , with the broadening due to hydrogen bonding.[7]

-

The sharp peaks in the 3000-3100 cm⁻¹ region are characteristic of aromatic C-H stretches .

-

The presence of an aldehyde is confirmed by the C-H stretch of the aldehyde group , which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ , and a strong C=O stretching absorption around 1650-1700 cm⁻¹ . The conjugation with the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde.[6][8]

-

The aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region.

-

The C-O stretching vibrations for the aryl ether and methoxy groups give rise to strong bands in the fingerprint region (below 1500 cm⁻¹).[7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis and Detection: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectrum Data and Fragmentation Analysis

The mass spectrum of 2-Hydroxy-5-methoxy-benzaldehyde will show a molecular ion peak and several fragment ion peaks. The molecular weight of C₈H₈O₃ is 152.15 g/mol .[9]

| m/z | Relative Intensity | Proposed Fragment | Loss |

| 152 | 100% (Base Peak) | [M]⁺ | - |

| 151 | High | [M-H]⁺ | H• |

| 137 | Moderate | [M-CH₃]⁺ | •CH₃ |

| 123 | Moderate | [M-CHO]⁺ | •CHO |

| 109 | Moderate | [M-CH₃-CO]⁺ | •CH₃, CO |

| 81 | Low | Further fragmentation | - |

| 53 | Low | Further fragmentation | - |

Data sourced from ChemicalBook.[3]

Interpretation:

-

The molecular ion peak ([M]⁺) is observed at m/z 152 , which corresponds to the molecular weight of the compound. In this case, it is also the base peak, indicating a relatively stable molecular ion.

-

A prominent peak at m/z 151 results from the loss of a hydrogen radical ([M-H]⁺ ), a common fragmentation for aldehydes.[10]

-

The peak at m/z 137 is due to the loss of a methyl radical ([M-CH₃]⁺ ) from the methoxy group.

-

Loss of the formyl radical (•CHO ) leads to the fragment ion at m/z 123 ([M-CHO]⁺ ).

-

Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment gives rise to the peak at m/z 109 .

-

The smaller fragments at lower m/z values arise from further fragmentation of the aromatic ring.

Caption: Simplified fragmentation scheme in mass spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary approach to the structural elucidation of 2-Hydroxy-5-methoxy-benzaldehyde. ¹H and ¹³C NMR spectroscopy reveals the detailed carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of the key functional groups: the phenolic hydroxyl, the aldehyde, and the methoxy group on the aromatic ring. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. This comprehensive spectroscopic analysis ensures the unambiguous identification and characterization of this important synthetic intermediate, which is crucial for its application in research and development.

References

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

-

A-level Chemistry. (2020, May 22). Interpreting Mass Spectra [Video]. YouTube. Retrieved from [Link]

-

NP-MRD. (2022, April 29). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Retrieved from [Link]

-

Bhatt, S., Das, R. S., Kumar, A., Malik, A., Soni, A., & Jain, S. L. (2022). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by g-C3N4 /NH2-MIL-101(Fe) composite. Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Shown are mass spectra of the deuterated p-anisaldehyde (A), veratryl.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2012, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of p-anisaldehyde (a) and of [7-¹³C]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) IR Spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-methoxy-benzaldehyde in Organic Solvents

Introduction: The Significance of 2-Hydroxy-5-methoxy-benzaldehyde in Scientific Research

2-Hydroxy-5-methoxy-benzaldehyde, also known as 5-methoxysalicylaldehyde, is a versatile organic compound with a molecular formula of C8H8O3.[1][2][3] It serves as a crucial intermediate in the synthesis of a wide array of novel compounds, particularly in the fields of medicinal chemistry and materials science.[1] Its derivatives have been investigated for their potential as antibacterial agents, and the compound itself is a precursor in the synthesis of radiolabeling agents for PET imaging and tetradentate Schiff base compounds.[1]

Understanding the solubility of 2-Hydroxy-5-methoxy-benzaldehyde in various organic solvents is paramount for its effective utilization in these applications. Solubility dictates the choice of solvent for chemical reactions, purification processes such as recrystallization, and the formulation of products. In drug development, solubility is a critical determinant of a compound's bioavailability.[2] This guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-5-methoxy-benzaldehyde and a detailed methodology for determining its solubility in a range of organic solvents, empowering researchers to make informed decisions in their experimental design.

Physicochemical Properties of 2-Hydroxy-5-methoxy-benzaldehyde

A thorough understanding of the physicochemical properties of a compound is essential for predicting and explaining its solubility behavior. The presence of a hydroxyl group, a methoxy group, and an aldehyde group on the benzene ring of 2-Hydroxy-5-methoxy-benzaldehyde gives it a unique combination of polarity and hydrogen bonding capabilities, which in turn govern its solubility.[2]

| Property | Value | Source(s) |

| Molecular Formula | C8H8O3 | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | Yellow to yellow-green liquid | [3][4] |

| Melting Point | 4 °C | [4][5] |

| Boiling Point | 250 °C | [3] |

| Density | 1.219 g/mL at 25 °C | [1][3] |

| logP (o/w) | 1.520 (estimated) | [2] |

| pKa | 8.66 ± 0.18 (predicted) | [2] |

| Qualitative Water Solubility | Slightly miscible | [2][5] |

| Qualitative Chloroform Solubility | Miscible | [2][5] |

| Qualitative Alcohol Solubility | Soluble | [4] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar intermolecular forces. For 2-Hydroxy-5-methoxy-benzaldehyde, the key intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl, methoxy, and aldehyde groups can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can also engage in hydrogen bonding are therefore expected to be good solvents for this compound.

-

Dipole-Dipole Interactions: The carbonyl group of the aldehyde and the methoxy group create a dipole moment in the molecule, leading to dipole-dipole interactions. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions and are also likely to be effective solvents.

-

Van der Waals Forces: The benzene ring is nonpolar and will interact with solvents through weaker van der Waals forces. Nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents for this relatively polar molecule.

The interplay of these forces determines the overall solubility. The moderate lipophilicity, as indicated by the estimated logP of 1.520, suggests that while the compound has some affinity for nonpolar environments, its polar functional groups will dominate its solubility behavior, favoring more polar organic solvents.[2]

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard. This section provides a detailed protocol for determining the solubility of 2-Hydroxy-5-methoxy-benzaldehyde in an organic solvent of interest.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

1. Preparation of the Saturated Solution:

- Add an excess amount of 2-Hydroxy-5-methoxy-benzaldehyde to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that the solution is saturated.

2. Equilibration:

- Place the sealed container in a constant temperature environment, such as a shaker bath, set to the desired temperature (e.g., 25 °C).

- Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.

3. Phase Separation:

- Once equilibrium is reached, separate the undissolved solid from the saturated solution. This can be achieved by:

- Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

- Filtration: Filter the solution through a syringe filter that is compatible with the organic solvent being used. It is important to ensure that the filter does not absorb the solute.

4. Quantification of the Solute:

- Carefully take a known volume of the clear supernatant (the saturated solution).

- Dilute the sample with a suitable solvent to a concentration that is within the linear range of the chosen analytical method.

- Determine the concentration of 2-Hydroxy-5-methoxy-benzaldehyde in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

- Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

- Express the solubility in the desired units, such as g/100 mL or mol/L.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is critical for obtaining reliable solubility data. The choice of analytical method will depend on the solvent used and the required sensitivity.

Method 1: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for quantifying compounds that contain a chromophore, such as the aromatic ring and carbonyl group in 2-Hydroxy-5-methoxy-benzaldehyde.

Protocol 2: Quantification by UV-Vis Spectrophotometry

1. Preparation of Standard Solutions:

- Prepare a stock solution of 2-Hydroxy-5-methoxy-benzaldehyde of a known concentration in the chosen organic solvent.

- Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

2. Determination of λmax:

- Scan one of the standard solutions across a range of UV-visible wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3. Generation of a Calibration Curve:

- Measure the absorbance of each standard solution at the λmax.

- Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the R² value should be close to 1.

4. Analysis of the Unknown Sample:

- Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.

- Use the equation of the line from the calibration curve to calculate the concentration of 2-Hydroxy-5-methoxy-benzaldehyde in the diluted sample.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and sensitive method than UV-Vis spectrophotometry and is particularly useful when the solvent has some UV absorbance or when there is a possibility of impurities.

Protocol 3: Quantification by HPLC

1. Method Development:

- Develop an HPLC method capable of separating 2-Hydroxy-5-methoxy-benzaldehyde from any potential impurities. This will involve selecting an appropriate column (e.g., a C18 column), mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detector wavelength (based on the UV-Vis spectrum).

2. Preparation of Standard Solutions and Calibration Curve:

- Prepare a series of standard solutions of 2-Hydroxy-5-methoxy-benzaldehyde of known concentrations in the mobile phase.

- Inject each standard solution into the HPLC system and record the peak area.

- Plot a graph of peak area versus concentration to generate a calibration curve.

3. Analysis of the Unknown Sample:

- Inject the diluted supernatant from the solubility experiment into the HPLC system.

- Record the peak area for 2-Hydroxy-5-methoxy-benzaldehyde.

- Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample.

Validation of Analytical Methods

To ensure the trustworthiness of the solubility data, the analytical method used for quantification must be validated.[6] Method validation demonstrates that the method is suitable for its intended purpose.[6] Key validation parameters include:

-

Specificity: The ability of the method to accurately measure the analyte in the presence of other components.[6]

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[6]

-

Accuracy: The closeness of the measured value to the true value.[6]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]

Conclusion: A Pathway to Understanding Solubility

References

-

Validation of Analytical Methods | Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Salicylaldehyde | C7H6O2 | CID 6998. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Benzaldehyde, 2-hydroxy-5-methoxy-. (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

-

5-methoxysalicylaldehyde, 672-13-9. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved January 17, 2026, from [Link]

-

5-methoxysalicylaldehyde, 672-13-9. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]

Sources

- 1. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 2. Buy 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 [smolecule.com]

- 3. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-methoxysalicylaldehyde, 672-13-9 [thegoodscentscompany.com]

- 5. labsolu.ca [labsolu.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

Theoretical and computational studies of 2-Hydroxy-5-methoxy-benzaldehyde

An In-Depth Technical Guide: Theoretical and Computational Studies of 2-Hydroxy-5-methoxy-benzaldehyde

Authored by: Gemini, Senior Application Scientist

2-Hydroxy-5-methoxy-benzaldehyde (2H5MB), an isomer of vanillin, is a versatile organic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1][2] Its unique molecular structure, featuring hydroxyl, methoxy, and aldehyde functional groups on a benzene ring, imparts a range of interesting biological activities, including anti-inflammatory, acetylcholinesterase inhibition, and tyrosinase inhibition.[1][2] This technical guide provides a comprehensive exploration of 2-Hydroxy-5-methoxy-benzaldehyde through the lens of modern theoretical and computational chemistry. We delve into the methodologies used to predict its structural, spectroscopic, and electronic properties, demonstrating the powerful synergy between in silico analysis and experimental validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the properties of this compound for advanced applications.

Introduction to 2-Hydroxy-5-methoxy-benzaldehyde

2-Hydroxy-5-methoxy-benzaldehyde, also known as 5-Methoxysalicylaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₃.[3] It serves as a crucial building block in organic synthesis, notably for the preparation of Schiff bases, which are compounds widely studied for their diverse biological activities.[4][5] The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor for creating more complex molecules, including agents for positron emission tomography (PET) imaging.

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for investigating the molecular properties of 2H5MB at the atomic level. These theoretical approaches allow us to predict its optimized geometry, vibrational frequencies, electronic behavior, and reactivity, providing insights that are often difficult to obtain through experimental means alone. This guide will detail these computational approaches, present the theoretical data, and explain how these findings contribute to a deeper understanding of 2H5MB's chemical nature and potential applications.

The Computational Approach: Rationale and Workflow

Expertise & Causality: The choice of computational method is critical for achieving a balance between accuracy and efficiency. For organic molecules like 2H5MB, Density Functional Theory (DFT) has become the gold standard. The B3LYP hybrid functional is frequently employed because it incorporates a portion of the exact Hartree-Fock exchange, offering a reliable description of electron correlation effects for a reasonable computational cost. The basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets like 6-311++G(d,p) are commonly used; the '++' indicates the addition of diffuse functions to handle lone pairs and anions, while '(d,p)' denotes polarization functions that allow for non-spherical electron distribution, essential for accurately modeling bonding environments.[6][7][8]

Experimental Protocol: General Computational Workflow

-

Structure Drawing: The initial 3D structure of 2H5MB is drawn using a molecular editor (e.g., GaussView 5.0).

-

Geometry Optimization: An initial geometry optimization is performed using a lower-level basis set to find a stable conformation. This is followed by a high-level optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) in a quantum chemistry software package (e.g., Gaussian 09).[6][8] This step finds the lowest energy (most stable) molecular structure.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields predicted FT-IR and Raman spectra.

-

Property Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties, including HOMO-LUMO energies, the Molecular Electrostatic Potential (MEP) map, and Non-Linear Optical (NLO) properties.

Visualization: Computational Analysis Workflow

Caption: A flowchart of the typical computational procedure for analyzing 2H5MB.

Molecular Structure and Vibrational Analysis

The optimized molecular structure of 2H5MB reveals a planar conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom. This interaction is a key feature influencing the molecule's chemical and physical properties.

Data Presentation: Key Geometric Parameters

| Parameter | Description | Calculated Value (B3LYP) | Experimental (Analogues) |

| O-H···O (Hydrogen Bond) | Intramolecular H-bond distance | ~1.8 - 2.0 Å | Consistent with Schiff bases |

| C=O (Carbonyl) | Aldehyde carbonyl bond length | ~1.22 Å | ~1.21 Å |

| O-H (Hydroxyl) | Hydroxyl group bond length | ~0.98 Å | ~0.97 Å |

| C-O (Methoxy) | Methoxy ether bond length | ~1.36 Å | ~1.37 Å |

Vibrational Spectroscopy (FT-IR)

Frequency calculations allow for the prediction of the FT-IR spectrum, which can be compared with experimental data for validation. The vibrational modes are assigned to specific functional groups within the molecule.

Data Presentation: Vibrational Frequency Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3200 - 3400 | ~3250 | Hydroxyl group stretching (broad due to H-bonding) |

| ν(C-H) aromatic | ~3050 - 3100 | ~3070 | Aromatic C-H stretching |

| ν(C-H) aldehyde | ~2850, ~2750 | ~2847, ~2740 | Aldehyde C-H stretching (Fermi resonance) |

| ν(C=O) | ~1650 - 1680 | ~1665 | Carbonyl stretching |

| ν(C=C) aromatic | ~1580 - 1600 | ~1590 | Aromatic ring stretching |

| ν(C-O) methoxy | ~1250 - 1280 | ~1270 | Asymmetric C-O-C stretching of methoxy |

Note: Calculated frequencies are often scaled by a factor (~0.96) to correct for anharmonicity and basis set limitations.[9][10]

Electronic Properties: Reactivity and Stability

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.[11] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.[11] A smaller gap suggests the molecule is more reactive and can be more easily excited.[11]

For 2H5MB, the HOMO is typically localized over the entire molecule with significant contributions from the phenyl ring and the oxygen atoms, while the LUMO is concentrated on the carbonyl group and the aromatic ring. This distribution indicates that an electronic transition would involve a charge transfer from the hydroxyl and methoxy-substituted ring to the aldehyde group.

Data Presentation: Calculated Electronic Parameters

| Parameter | Value (eV) | Significance |

| EHOMO | ~ -6.2 eV | Electron-donating ability (Ionization Potential) |

| ELUMO | ~ -2.0 eV | Electron-accepting ability (Electron Affinity) |

| Energy Gap (ΔE) | ~ 4.2 eV | Chemical reactivity, kinetic stability, and polarizability |

Values are representative based on DFT B3LYP/6-311++G(d,p) calculations.[6][12]

Visualization: HOMO-LUMO Distribution

Caption: Conceptual representation of HOMO and LUMO electron density in 2H5MB.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule. It helps predict where the molecule is susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) reactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These are sites for electrophilic attack.[11][13]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around the hydrogen atoms, especially the hydroxyl proton. These are sites for nucleophilic attack.[11][13]

-

Green/Yellow Regions (Neutral Potential): Indicate areas of neutral or intermediate potential, such as the aromatic ring's carbon backbone.

The MEP map for 2H5MB confirms that the carbonyl oxygen is the most significant site for electrophilic interaction and hydrogen bonding, which is crucial for its role in forming Schiff bases and interacting with biological targets.

Applications in Drug Discovery and Materials Science

The theoretical insights into 2H5MB's structure and reactivity directly inform its practical applications.

Rational Drug Design

The known biological activities of 2H5MB and its derivatives can be explained and enhanced using computational models.

-

Enzyme Inhibition: The ability to inhibit enzymes like tyrosinase and acetylcholinesterase can be modeled.[1][2] The MEP map helps identify the key pharmacophoric features—the hydroxyl and carbonyl groups—that likely participate in hydrogen bonding within the active site of these enzymes.

-

Schiff Base Synthesis: 2H5MB is a precursor to Schiff bases, which have shown antibacterial and anticancer properties.[4][5] Computational studies can predict the reactivity of the aldehyde group and guide the synthesis of novel derivatives with enhanced biological profiles. The HOMO-LUMO gap can be used to screen for derivatives with desired electronic properties.

Visualization: Pathway to Bioactive Compounds

Caption: Synthetic utility of 2H5MB for developing potential therapeutic agents.

Non-Linear Optical (NLO) Materials

Molecules with significant charge separation and high polarizability, as suggested by the HOMO-LUMO analysis of 2H5MB, often exhibit Non-Linear Optical (NLO) properties. Computational calculations of the first hyperpolarizability (β) can predict a molecule's potential for use in NLO materials for applications in telecommunications and optical computing.[6] The intramolecular charge transfer character of 2H5MB makes it a promising candidate for further investigation in this field.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the molecular characteristics of 2-Hydroxy-5-methoxy-benzaldehyde. Through methods like Density Functional Theory, we can accurately predict its geometry, vibrational spectra, and electronic properties, including its reactivity and potential interaction sites. These in silico findings not only align with experimental observations but also provide a predictive foundation for designing novel derivatives with tailored properties for applications in drug discovery and materials science. The synergy between computational modeling and empirical research will continue to be paramount in unlocking the full potential of this versatile chemical building block.

References

-

Wikipedia. (2025). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (2026). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Ahmad, F., et al. (2019). Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. IUCrData, 4(6). Retrieved from [Link]

-

Saadallah, A. E., Alyar, H., & Alyar, S. (n.d.). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS. Retrieved from [Link]

-

Ghichi, N., et al. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4- METHOXYPHENYL)IMINO]METHYL}PHENOL. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

-

Sugumar, P., & Krithiga, R. (n.d.). MEP and Homo-Lumo analysis of (E)-5-(2-phenyldiazenyl)-2- hydroxybenzaldehyde using DFT method. International Journal of Pure and Applied Mathematics. Retrieved from [Link]

-

Sugumar, P., & Sreelatha, R. (2018). Homo-Lumo and MEP analysis of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime. International Journal of Pure and Applied Mathematics, 119(12), 2217-2224. Retrieved from [Link]

-

Singh, N., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 12(1), 1-19. Retrieved from [Link]

-

Gunasekaran, B., et al. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(2), o317. Retrieved from [Link]

-

Arora, K., et al. (2010). Vibration Modes Studies of 3,4,5-Trimethoxy Benzaldehyde, 4-Hydroxy-3-Methoxy Benzaldehyde and 4-Chloro Benzaldehyde Schiff Base of 2-Amino Pyridine- A Quantum Chemical Study. Oriental Journal of Chemistry, 26(4). Retrieved from [Link]

-

Ahmadi, S., & Aliyan, H. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry, 28(1), 449-456. Retrieved from [Link]

-

Selvaraj, S., et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry, 5(2), 738-751. Retrieved from [Link]

-

Selvaraj, S., et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Eng. Proc., 59(1), 73. Retrieved from [Link]

-

Singh, G., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128008. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method [wseas.com]

- 7. chem.uaic.ro [chem.uaic.ro]

- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acadpubl.eu [acadpubl.eu]

- 12. sciforum.net [sciforum.net]

- 13. acadpubl.eu [acadpubl.eu]

A Comprehensive Technical Guide to 2-Hydroxy-5-methoxy-benzaldehyde: Natural Occurrence, Isolation, and Biological Significance

Abstract

This technical guide provides an in-depth exploration of 2-Hydroxy-5-methoxy-benzaldehyde (5-methoxysalicylaldehyde), a significant phenolic aldehyde. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its natural occurrence, proposing a comprehensive methodology for its isolation and purification from botanical matrices, and elucidating its biosynthetic origins. Furthermore, this guide summarizes the compound's key physicochemical properties and discusses its recognized biological activities, thereby highlighting its potential in various scientific and therapeutic applications. The protocols and pathways described herein are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction: The Scientific Merit of 2-Hydroxy-5-methoxy-benzaldehyde

2-Hydroxy-5-methoxy-benzaldehyde, a structural isomer of the well-known vanillin, is an aromatic compound characterized by a benzaldehyde core with hydroxyl and methoxy substituents at the C2 and C5 positions, respectively. Its chemical structure imparts a unique reactivity and biological profile that has garnered interest in the scientific community. While not as extensively studied as some of its isomers, emerging research points towards its potential as a valuable chemical intermediate and a bioactive molecule.[1][2] Derivatives of salicylaldehyde, the parent compound of 2-Hydroxy-5-methoxy-benzaldehyde, are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3] This guide aims to consolidate the current knowledge on the natural sourcing and isolation of this compound, providing a foundational resource for its further investigation and application.

Natural Occurrence: A Botanical Perspective

The natural presence of 2-Hydroxy-5-methoxy-benzaldehyde has been reported in the plant kingdom, although detailed studies on its distribution are limited. Authoritative databases have documented its occurrence in the following species:

-

Parthenocissus tricuspidata (Boston Ivy or Japanese Creeper): A flowering plant in the grape family Vitaceae, native to eastern Asia.[1][4]

-

Acer nikoense (Nikko Maple): A species of maple native to Japan and China.[1][4]

It is important to distinguish 2-Hydroxy-5-methoxy-benzaldehyde from its more frequently studied isomer, 2-hydroxy-4-methoxybenzaldehyde, which is found in a different range of medicinal plants. The concentration and distribution of 2-Hydroxy-5-methoxy-benzaldehyde within the plant tissues of P. tricuspidata and A. nikoense have not been extensively quantified in readily available literature, presenting an opportunity for future phytochemical research.

Isolation and Purification from Natural Sources: A Generalized Protocol

While specific, validated protocols for the extraction of 2-Hydroxy-5-methoxy-benzaldehyde from P. tricuspidata or A. nikoense are not extensively detailed in current literature, a robust and effective methodology can be designed based on the general principles of isolating phenolic aldehydes from plant matrices. The following protocol is a self-validating system, incorporating steps for verification and optimization.

Rationale Behind Experimental Choices

The selection of solvents and chromatographic techniques is paramount for the successful isolation of phenolic aldehydes. The protocol employs a step-wise extraction with solvents of increasing polarity to selectively partition compounds based on their solubility. Column chromatography with a silica gel stationary phase is a standard and effective method for the purification of moderately polar compounds like 2-Hydroxy-5-methoxy-benzaldehyde. The choice of a non-polar/polar solvent gradient for elution allows for the separation of the target compound from other extracted phytochemicals.

Step-by-Step Experimental Protocol

PART A: Extraction

-

Plant Material Preparation:

-

Collect fresh, healthy plant material (e.g., leaves, bark) from the source plant.

-

Thoroughly wash the material with deionized water to remove any surface contaminants.

-

Air-dry the plant material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

-

Grind the dried material into a fine powder to increase the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

Perform a sequential extraction using a Soxhlet apparatus or maceration with solvents of increasing polarity.

-

Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Follow with a medium-polarity solvent such as dichloromethane or ethyl acetate, which is expected to extract the target phenolic aldehyde. Butyl acetate has also been shown to be highly efficient for the extraction of aromatic aldehydes.[5][6]

-

Finally, use a polar solvent like methanol to extract highly polar compounds.

-

Collect the ethyl acetate fraction, which is anticipated to contain 2-Hydroxy-5-methoxy-benzaldehyde.

-

-

Concentration:

-

Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

PART B: Purification

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc., v/v).

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under UV light.

-

Pool the fractions containing the compound with an Rf value corresponding to a pure standard of 2-Hydroxy-5-methoxy-benzaldehyde.

-

-

Final Purification and Characterization:

-

Concentrate the pooled fractions to obtain the purified compound.

-

Further purify by recrystallization if necessary, using a suitable solvent system like ethanol-water.

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR.

-

Visualization of the Isolation Workflow

Caption: Generalized workflow for the isolation and purification of 2-Hydroxy-5-methoxy-benzaldehyde.

Putative Biosynthetic Pathway

The biosynthesis of 2-Hydroxy-5-methoxy-benzaldehyde in plants is likely to proceed through the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[7][8][9] While the specific enzymatic steps for this particular compound have not been fully elucidated, a putative pathway can be proposed based on known biosynthetic transformations of related phenolic compounds.

The pathway initiates with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of various intermediates. The introduction of the hydroxyl and methoxy groups onto the benzene ring, followed by the modification of the side chain, ultimately yields the benzaldehyde structure.

Key Enzymatic Steps

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Introduces a hydroxyl group at the C4 position of the aromatic ring to form p-coumaric acid.

-

Hydroxylation and Methylation: Subsequent hydroxylation and O-methylation steps, catalyzed by specific hydroxylases and O-methyltransferases, would lead to the desired substitution pattern on the aromatic ring.

-

Side-Chain Shortening: The three-carbon side chain of the phenylpropanoid intermediate is shortened by one carbon to yield the benzaldehyde functional group. This can occur through a β-oxidative pathway.[2]

Visualization of the Putative Biosynthetic Pathway

Caption: A putative biosynthetic pathway for 2-Hydroxy-5-methoxy-benzaldehyde from L-phenylalanine.

Physicochemical Properties and Biological Activities

A thorough understanding of the physicochemical properties of 2-Hydroxy-5-methoxy-benzaldehyde is essential for its handling, formulation, and application.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Appearance | Yellow to yellow-green liquid | [1] |

| Melting Point | 4 °C | [1] |

| Boiling Point | 250 °C at 760 mmHg | [1] |

| Density | 1.219 g/mL | [1] |

| Solubility | Water-soluble | [4] |

Biological Activities of Note

2-Hydroxy-5-methoxy-benzaldehyde has demonstrated a range of biological activities that warrant further investigation for potential therapeutic applications:

-

Antibacterial Properties: Derivatives of this compound have shown significant antibacterial effects against various bacterial strains.[10]

-

Acaricidal Activity: It has been found to exhibit acaricidal properties against the storage mite Tyrophagus putrescentiae.[2][10]

-

Enzyme Inhibition: Like other salicylaldehyde derivatives, it has the potential to inhibit enzymes such as tyrosinase.[3]

-

Insect Electroantennogram Response: The compound has been used in studies investigating the electroantennogram response of insects, suggesting potential applications in pest management.[2][10]

Conclusion and Future Directions

2-Hydroxy-5-methoxy-benzaldehyde is a naturally occurring phenolic aldehyde with demonstrated biological activities and potential for further scientific exploration. While its natural sources are documented, there is a clear need for more detailed phytochemical studies to quantify its presence in Parthenocissus tricuspidata and Acer nikoense and to develop optimized, source-specific isolation protocols. The generalized methodology presented in this guide provides a solid foundation for such future work. Elucidation of its complete biosynthetic pathway and a deeper investigation into its pharmacological properties will be crucial in unlocking the full potential of this intriguing molecule for drug development and other applications.

References

-

PubChem. 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Graz University of Technology. (2024, July 15). Solvent screening for the extraction of aromatic aldehydes. [Link]

-

Researcher.Life. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. [Link]

-

Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

-

The Good Scents Company. acer nikoense bark extract. [Link]

-

ResearchGate. (2025, August 10). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. [Link]

-

University of Colorado Boulder. Column Chromatography. [Link]

-

ResearchGate. (PDF) Extraction and isolation of phenolic compounds. [Link]

-

PubMed Central. The Phenylpropanoid Pathway in Arabidopsis. [Link]

-

PubMed Central. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. [Link]

-

PubMed Central. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. [Link]

-

ResearchGate. Schematic representation of the phenylpropanoid pathway derived from.... [Link]

-

MDPI. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Reimer-Tiemann Reaction: A Comprehensive Mechanistic Guide for the Synthetic Chemist

Abstract

The Reimer-Tiemann reaction, a cornerstone of aromatic chemistry, provides a powerful method for the ortho-formylation of phenols, yielding valuable salicylaldehyde derivatives that are pivotal intermediates in the pharmaceutical, agrochemical, and fragrance industries. This in-depth technical guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction's intricate mechanism, the profound influence of phenolic substituents on its outcome, and the practical considerations necessary for its successful application. We will explore the nuances of dichlorocarbene generation, the factors governing regioselectivity, common side reactions, and modern advancements that have enhanced the utility of this classic transformation.

Introduction: The Enduring Relevance of a Classic Transformation

Discovered by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction is an electrophilic aromatic substitution that introduces a formyl group (-CHO) onto a phenol ring, typically at the position ortho to the hydroxyl group.[1] The reaction is characteristically carried out by treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[2] The resulting salicylaldehydes are not merely synthetic curiosities; they are crucial building blocks for a wide array of more complex molecules, including pharmaceuticals, fragrances, and dyes.[3][4]

While other formylation methods exist, the Reimer-Tiemann reaction often proves to be the most advantageous route due to its operational simplicity and the avoidance of harsh acidic or anhydrous conditions required by alternatives like the Gattermann or Vilsmeier-Haack reactions.[5] This guide will provide a deep dive into the mechanistic underpinnings of this reaction, offering insights that are essential for its practical and efficient application in a research and development setting.

The Core Mechanism: A Step-by-Step Elucidation

The Reimer-Tiemann reaction proceeds through a series of well-defined steps, the understanding of which is paramount for optimizing reaction conditions and predicting outcomes. The key reactive species is dichlorocarbene (:CCl₂), a highly electrophilic intermediate.[4][6]

Generation of Dichlorocarbene

The reaction is initiated by the deprotonation of chloroform by the strong base present in the reaction medium. This generates a trichlorocarbanion, which is unstable and readily undergoes alpha-elimination to lose a chloride ion, thereby forming the highly reactive dichlorocarbene.[2][7]

Step 1: Deprotonation of Chloroform CHCl₃ + NaOH ⇌ ⁻CCl₃ + H₂O + Na⁺

Step 2: Alpha-Elimination to Form Dichlorocarbene ⁻CCl₃ → :CCl₂ + Cl⁻

Formation of the Phenoxide Ion and Electrophilic Attack

In the basic reaction medium, the phenolic substrate is deprotonated to form a phenoxide ion. This step is crucial as the negative charge on the oxygen atom is delocalized into the aromatic ring, significantly increasing its nucleophilicity and rendering it susceptible to electrophilic attack.[8] The electron-rich phenoxide ion then attacks the electron-deficient dichlorocarbene.[9]

Step 3: Phenol Deprotonation Ar-OH + NaOH ⇌ Ar-O⁻Na⁺ + H₂O

Step 4: Nucleophilic Attack on Dichlorocarbene Ar-O⁻ + :CCl₂ → [Ar(O)-CCl₂]⁻

The attack preferentially occurs at the ortho position due to the directing effect of the phenoxide group and potential coordination of the carbene with the phenoxide oxygen.

Tautomerization and Hydrolysis to the Final Product

The resulting intermediate undergoes a series of transformations, including tautomerization and hydrolysis, to yield the final salicylaldehyde. An internal proton transfer and the loss of a chloride ion lead to the formation of a dichloromethyl-substituted phenol intermediate.[7] Subsequent hydrolysis of the dichloromethyl group under the basic conditions, followed by acidification during workup, furnishes the aldehyde functionality.

Step 5: Intermediate Formation and Hydrolysis [Ar(O)-CCl₂]⁻ + H₂O → Ar(OH)-CHCl₂ + OH⁻ Ar(OH)-CHCl₂ + 2 NaOH → Ar(ONa)-CH(OH)₂ + 2 NaCl + H₂O Ar(ONa)-CH(OH)₂ → Ar(ONa)-CHO + H₂O Ar(ONa)-CHO + H⁺ → Ar(OH)-CHO + Na⁺

The Influence of Substituents on Regioselectivity and Yield

The nature and position of substituents on the phenol ring have a profound impact on the outcome of the Reimer-Tiemann reaction. Both electronic and steric effects come into play, influencing the reaction rate and the ratio of ortho to para products.

Electronic Effects

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the aromatic ring, thereby accelerating the rate of electrophilic attack by the dichlorocarbene. These groups generally favor formylation at the positions ortho and para to the hydroxyl group.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) deactivate the ring towards electrophilic substitution, often leading to lower yields and requiring more forcing reaction conditions.

Steric Effects

Steric hindrance can significantly influence the regioselectivity of the reaction. Bulky substituents at the ortho position can impede the approach of the dichlorocarbene, leading to a higher proportion of the para-formylated product. If both ortho positions are blocked, formylation will occur exclusively at the para position.[7]

A Quantitative Look: Substituent Effects on Product Distribution

The interplay of electronic and steric effects is best illustrated through a comparative analysis of reaction yields with various substituted phenols.

| Phenolic Substrate | Substituent | Product(s) | Ortho:Para Ratio | Total Yield (%) |

| Phenol | -H | Salicylaldehyde, p-Hydroxybenzaldehyde | ~2:1 | 30-40 |

| p-Cresol | p-CH₃ | 2-Hydroxy-5-methylbenzaldehyde | Exclusively ortho | ~50 |

| Guaiacol | o-OCH₃ | Vanillin, Isovanillin | Variable | 30-50 |

| 2,6-Dimethylphenol | o,o'-di-CH₃ | 4-Hydroxy-3,5-dimethylbenzaldehyde | Exclusively para | ~70 |

| p-Nitrophenol | p-NO₂ | 2-Hydroxy-5-nitrobenzaldehyde | Exclusively ortho | Low |

Note: Yields and ratios are approximate and can vary significantly with reaction conditions.

Side Reactions and "Abnormal" Products

While the formation of salicylaldehydes is the "normal" course of the Reimer-Tiemann reaction, several side reactions can occur, leading to a reduction in the yield of the desired product and complicating purification.[10]

Formation of Dichloromethyl-substituted Cyclohexadienones

In cases where the ortho and/or para positions are substituted, particularly with alkyl groups, the reaction can yield dichloromethyl-substituted cyclohexadienones. These "abnormal" products arise from the attack of the dichlorocarbene at a position that is already substituted, followed by a rearrangement.

Ring Expansion of Heterocyclic Phenols

Electron-rich heterocyclic phenols, such as indoles and pyrroles, can undergo ring expansion under Reimer-Tiemann conditions. For instance, pyrrole can be converted to 3-chloropyridine.[5][9]

Other Byproducts

Other potential side reactions include the formation of diaryl ethers and the further reaction of the product aldehyde. Careful control of reaction parameters is essential to minimize these undesired pathways.

Experimental Protocol: Synthesis of Vanillin from Guaiacol